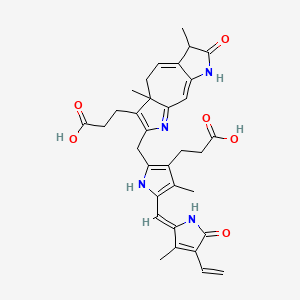
Lumirubin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lumirubin is a structural isomer of bilirubin, formed during phototherapy used to treat neonatal jaundice. This polar isomer, resulting from the blue-green lights of phototherapy, has an active site to albumin and is considered less toxic than bilirubin . This compound is excreted into bile or urine and is known for its significant biological effects, including antioxidant and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: Lumirubin is primarily produced through the phototherapy of bilirubin. During this process, bilirubin is exposed to blue-green light, which induces a photoisomerization reaction, converting bilirubin into this compound . The reaction conditions typically involve specific wavelengths of light (around 460-490 nm) and controlled exposure times to ensure efficient conversion.
Industrial Production Methods: Industrial production of this compound is not widely established due to its primary use in medical treatments for neonatal jaundice. the process involves the use of phototherapy devices that emit blue-green light to convert bilirubin in the blood of neonates into this compound, which is then excreted from the body .
化学反応の分析
Types of Reactions: Lumirubin undergoes several types of chemical reactions, including:
Photoisomerization: The primary reaction where bilirubin is converted to this compound under blue-green light.
Common Reagents and Conditions:
Blue-Green Light: Used in phototherapy to induce the photoisomerization of bilirubin to this compound.
Oxidizing Agents: Various oxidizing agents can be used to study the oxidative stability of this compound.
Major Products Formed:
科学的研究の応用
Lumirubin has several scientific research applications across various fields:
Chemistry: Studied for its unique photochemical properties and its role in the photoisomerization process.
Biology: Investigated for its biological effects, including antioxidant and anti-inflammatory properties.
Medicine: Used in the treatment of neonatal jaundice through phototherapy.
作用機序
Lumirubin exerts its effects primarily through its interaction with albumin and its antioxidant properties. The photoisomerization of bilirubin to this compound reduces the toxicity of bilirubin, making it easier for the body to excrete . This compound also modulates the expression of various metabolic and oxidative stress markers, contributing to its biological effects . Additionally, this compound has been shown to interact with receptors such as the aryl hydrocarbon receptor, NMDA, and GABA receptors, which may underpin its therapeutic potential .
類似化合物との比較
Bilirubin: The parent compound from which lumirubin is derived.
Biliverdin: Another product of heme catabolism, which is converted to bilirubin.
Other Bilirubin Photoisomers: Includes various isomers formed during phototherapy, such as E,Z-bilirubin and Z,E-bilirubin.
Uniqueness of this compound: this compound’s unique properties include its lower toxicity, higher polarity, and its ability to bind to albumin, making it easier to excrete from the body . These properties make this compound a safer and more effective treatment option for neonatal jaundice compared to bilirubin .
特性
CAS番号 |
110617-57-7 |
|---|---|
分子式 |
C33H36N4O6 |
分子量 |
584.7 g/mol |
IUPAC名 |
3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13- |
InChIキー |
BYVDUQYJIIPFIB-CFRMEGHHSA-N |
異性体SMILES |
CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)/C=C\5/C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C |
正規SMILES |
CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



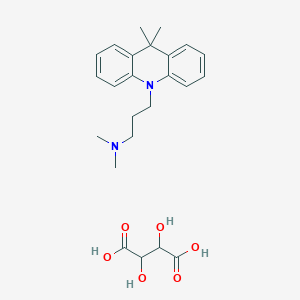
![3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate](/img/structure/B15126062.png)
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride](/img/structure/B15126069.png)
![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)

![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
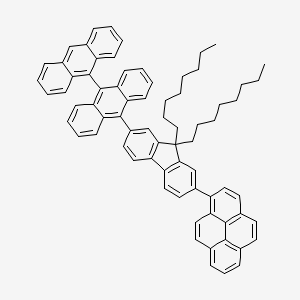
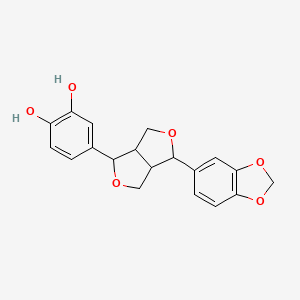
![2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15126110.png)
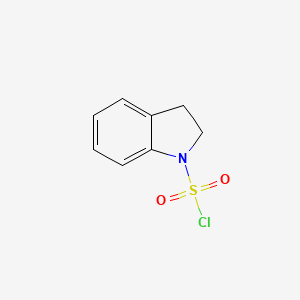
![N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide](/img/structure/B15126128.png)
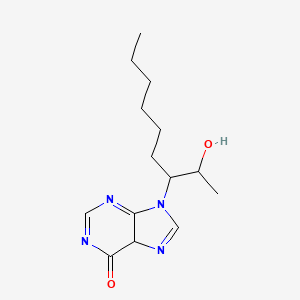
![Ethyl 7-(5-iodothiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15126134.png)
